molecular formula C20H25NO B1392254 4-(4-Heptylbenzoyl)-2-methylpyridine CAS No. 1187164-80-2

4-(4-Heptylbenzoyl)-2-methylpyridine

Cat. No. B1392254
CAS RN: 1187164-80-2
M. Wt: 295.4 g/mol
InChI Key: SWRFFTBXRBUYCG-UHFFFAOYSA-N
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Description

4-Heptylbenzoyl chloride is a chemical compound with the molecular formula C14H19ClO . It is used in the synthesis of other chemical compounds .


Synthesis Analysis

4-Heptylbenzoyl chloride has been used in the synthesis of 3-O-acyl derivative by reacting with betulinic acid .


Molecular Structure Analysis

The molecular structure of 4-Heptylbenzoyl chloride is represented by the linear formula CH3(CH2)6C6H4COCl . It has a molecular weight of 238.75 .


Physical And Chemical Properties Analysis

4-Heptylbenzoyl chloride is a liquid at 20 degrees Celsius . It has a specific gravity of 1.03 and a refractive index of 1.52 . The boiling point is 196 °C at 40 mmHg .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

The study by Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid–base salts, including structures formed with 2-amino-4-methylpyridine. This research contributes to understanding the behavior of compounds structurally related to 4-(4-Heptylbenzoyl)-2-methylpyridine in supramolecular chemistry, emphasizing hydrogen bonding and noncovalent interactions in crystal packing (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Synthesis and Structural Study of Benzo-Crown Ethers

Hayvalı et al. (2003) focused on synthesizing new benzo-15-crown-5 ethers with salicylic Schiff base substitutions, using 2-amino-4-methylpyridine as a reactant. This work is crucial for developing new crown ether derivatives and exploring their potential applications in molecular recognition and supramolecular assemblies (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Electroluminescent Properties of Platinum(II) Complexes

Ionkin, Marshall, and Wang (2005) studied the electroluminescent properties of mono-cyclometalated platinum(II) complexes. They used 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, a compound related to 4-(4-Heptylbenzoyl)-2-methylpyridine, exploring its potential in creating advanced materials for optoelectronic devices (Ionkin, Marshall, & Wang, 2005).

Structural Characterization of Organic Acid–Base Salts

Thanigaimani et al. (2015) characterized the structure of organic acid-base salts formed from 2-amino-6-methylpyridine, closely related to 4-(4-Heptylbenzoyl)-2-methylpyridine. Their findings offer insights into the molecular and crystal structures of these salts, which are significant for understanding the properties and applications of similar pyridine-based compounds (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).

Synthon Polymorphism in Co-crystals

Mukherjee and Desiraju (2011) explored synthon polymorphism in co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid, demonstrating the versatility of pyridine derivatives in crystal engineering. This research is relevant for understanding how 4-(4-Heptylbenzoyl)-2-methylpyridine might behave in similar co-crystalline structures (Mukherjee & Desiraju, 2011).

Silver(I) Complexes Derived from 2-Amino-4-methylpyridine

Wang, Wei, and Zhu (2010) investigated the synthesis and crystal structures of silver(I) complexes derived from 2-amino-4-methylpyridine with various acids. Their work provides a foundation for understanding the coordination chemistry of pyridine derivatives and their potential applications in materials science and catalysis (Wang, Wei, & Zhu, 2010).

Safety and Hazards

4-Heptylbenzoyl chloride is classified as a skin corrosive and eye damage category 1, and specific target organ toxicity - single exposure category 3 . It may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

(4-heptylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-13-14-21-16(2)15-19/h9-15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFFTBXRBUYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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